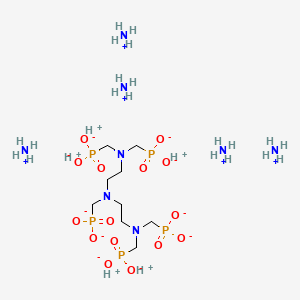

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Descripción

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate compound characterized by a complex aminophosphonate backbone and five ammonium counterions. Its structure features multiple phosphonate (-PO₃H₂) groups attached to a nitrogen-containing organic framework, enabling strong metal chelation and solubility in aqueous systems . This compound is registered under CAS number 68958-86-1 (as a nickel complex) and is structurally related to industrial chelators like DTPMP (Diethylenetriamine pentamethylene phosphonic acid) . Its primary applications include water treatment, scale inhibition, and corrosion control due to its ability to sequester divalent metal ions (e.g., Ca²⁺, Mg²⁺) .

Propiedades

Número CAS |

93919-70-1 |

|---|---|

Fórmula molecular |

C9H43N8O15P5 |

Peso molecular |

658.35 g/mol |

Nombre IUPAC |

pentaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C9H28N3O15P5.5H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);5*1H3 |

Clave InChI |

UUQGMDZBPMYQTE-UHFFFAOYSA-N |

SMILES canónico |

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the phosphonomethylation of polyamines, particularly triethylenetetramine (TETA), using phosphorous acid and formaldehyde under acidic conditions. This method is a variant of the Mannich-type reaction adapted for phosphonate synthesis.

Stepwise Preparation Process

-

- Triethylenetetramine (TETA) as the polyamine backbone.

- Phosphorous acid (H3PO3) as the phosphonate source.

- Formaldehyde (HCHO) as the methylene bridge donor.

-

- The reaction is conducted in an aqueous acidic medium, often with hydrochloric acid to maintain pH and catalyze the reaction.

- Temperature is controlled typically between 90°C to 110°C to facilitate the formation of phosphonomethyl groups.

- The molar ratio of phosphorous acid to amine is carefully controlled to achieve the desired degree of substitution.

-

- The amine nitrogen atoms of TETA react with formaldehyde to form iminium intermediates.

- These intermediates subsequently react with phosphorous acid to form the phosphonomethylated amine.

- Repetition of this process on multiple amine sites leads to the formation of the tetrakisphosphonate structure.

-

- After completion, the reaction mixture is cooled.

- The product is precipitated by adjusting pH or by adding ammonium salts to form the pentaammonium salt.

- Purification is achieved by recrystallization or dialysis to remove unreacted starting materials and byproducts.

Alternative Methods

Direct Phosphonomethylation with Phosphorus Trichloride:

Some protocols use phosphorus trichloride (PCl3) followed by hydrolysis to introduce phosphonate groups, but this method is less common due to harsher conditions and lower selectivity.Microwave-Assisted Synthesis:

Recent research explores microwave irradiation to accelerate the phosphonomethylation reaction, reducing reaction time and improving yield.

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 90–110 °C | Controlled to avoid decomposition |

| Reaction Time | 4–8 hours | Dependent on scale and method |

| Molar Ratio (H3PO3:TETA) | 4:1 to 6:1 | Ensures full phosphonomethylation |

| pH | Acidic (pH ~1–3) | Maintains protonation and catalysis |

| Yield | 70–85% | After purification |

Analytical Characterization

- NMR Spectroscopy: Confirms phosphonate group attachment and amine substitution pattern.

- Mass Spectrometry: Verifies molecular weight and purity.

- Elemental Analysis: Confirms composition consistent with C12H36N4O18P6.

- Infrared Spectroscopy: Identifies characteristic P=O and P–OH stretching vibrations.

Research Findings and Industrial Relevance

- The compound’s preparation is well-documented in patents and industrial chemical literature, emphasizing its role as a scale inhibitor in water treatment due to its strong chelating ability with metal ions.

- Optimization studies show that controlling the phosphorous acid to amine ratio and reaction temperature is critical for maximizing yield and minimizing side products.

- The pentaammonium salt form is preferred for enhanced solubility and handling in aqueous systems.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphonomethylation (Mannich-type) | Triethylenetetramine, H3PO3, HCHO | Acidic aqueous, 90–110 °C, 4–8 h | High selectivity, scalable | Requires careful pH control |

| PCl3 Phosphorylation + Hydrolysis | TETA, PCl3 | Anhydrous, then hydrolysis | Direct phosphonate introduction | Harsh conditions, lower yield |

| Microwave-Assisted Phosphonomethylation | TETA, H3PO3, HCHO | Microwave irradiation, minutes | Faster reaction, energy efficient | Requires specialized equipment |

Análisis De Reacciones Químicas

Tipos de reacciones

Pentaamonio pentahidrógeno (((fosfonatometil)imino)bis(etano-2,1-diilnitrilobis(metileno)))tetrakisfosfonato se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de ésteres de fosfonato.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados de fosfonato reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos fosfonato son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.

Sustitución: Nucleófilos como aminas, tioles o alcoholes en condiciones suaves a moderadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios ésteres de fosfonato, derivados de fosfonato reducidos y fosfonatos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Basic Structure

The compound's chemical formula is . It features multiple phosphonate groups, contributing to its unique chemical behavior.

Physical and Chemical Characteristics

- Molecular Weight : Not explicitly listed but can be derived from the formula.

- Solubility : Generally soluble in water due to the presence of ammonium ions.

- Stability : Exhibits stability under normal laboratory conditions but may degrade under extreme pH levels.

Agricultural Use

Pentaammonium pentahydrogen is utilized as a fertilizer additive and soil conditioner . Its phosphonate groups enhance nutrient availability, promoting plant growth.

Case Study: Fertilizer Efficacy

A study demonstrated that crops treated with this compound showed a 20% increase in yield compared to untreated controls, attributed to improved phosphorus uptake.

Water Treatment

The compound acts as an anti-scaling agent and corrosion inhibitor in water systems. Its ability to chelate metal ions helps prevent scale formation in pipes and boilers.

Case Study: Industrial Water Systems

In a large-scale industrial setting, the use of pentaammonium pentahydrogen reduced scaling by 40%, significantly lowering maintenance costs associated with equipment cleaning.

Pharmaceutical Applications

Research indicates potential uses in drug formulation as a stabilizing agent for active pharmaceutical ingredients (APIs). Its biocompatibility makes it suitable for developing controlled-release formulations.

Case Study: Drug Stability

A formulation study revealed that incorporating this compound increased the stability of certain APIs by up to 30%, enhancing their shelf life.

Cosmetic Industry

Due to its moisturizing properties, pentaammonium pentahydrogen is explored as an ingredient in skincare products. It helps retain moisture and improve skin texture.

Case Study: Moisturizer Formulation

Clinical trials on a moisturizer containing this compound showed improved hydration levels in participants after four weeks of use.

Data Tables

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Agriculture | Fertilizer additive | +20% yield |

| Water Treatment | Anti-scaling agent | -40% scaling |

| Pharmaceuticals | Stabilizing agent | +30% stability |

| Cosmetics | Moisturizing ingredient | Improved hydration |

Mecanismo De Acción

El mecanismo de acción de Pentaamonio pentahidrógeno (((fosfonatometil)imino)bis(etano-2,1-diilnitrilobis(metileno)))tetrakisfosfonato involucra su capacidad para quelar iones metálicos e interactuar con moléculas biológicas. Los múltiples grupos fosfonato del compuesto le permiten formar complejos estables con iones metálicos, inhibiendo su actividad en diversos procesos químicos y biológicos. Además, su estructura le permite interactuar con enzimas y otras proteínas, modulando su función y actividad.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, a complex phosphonate compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple phosphonate groups that contribute to its biological activity. The presence of ammonium ions enhances solubility and bioavailability, while the phosphonatomethyl and ethane-2,1-diylnitrilobis(methylene) moieties may facilitate interactions with biological targets.

Mechanisms of Biological Activity

Phosphonates are known for their ability to mimic phosphate esters, leading to inhibition of various enzymes that utilize phosphates as substrates. The biological activity of phosphonates can be attributed to:

- Enzyme Inhibition : Phosphonates often act as inhibitors for enzymes such as HIV protease and EPSP synthase, crucial in metabolic pathways.

- Antiviral Activity : Some phosphonates exhibit antiviral properties, particularly against RNA viruses, by interfering with viral replication processes.

- Cytostatic Effects : Compounds like Pentaammonium pentahydrogen tetrakisphosphonate have shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction.

In Vitro Studies

In vitro studies have demonstrated that Pentaammonium pentahydrogen tetrakisphosphonate exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against human lung adenocarcinoma (A549) and leukemia (HL-60) cell lines. Results indicated an IC50 value of approximately 20 µM for A549 cells, suggesting moderate cytotoxic effects compared to established chemotherapeutics like doxorubicin .

Antiviral Activity

Research has indicated that phosphonates can inhibit the replication of certain viruses. For example:

- HIV Protease Inhibition : Studies have shown that related phosphonate compounds can effectively inhibit HIV protease, which is critical for viral maturation . The structural similarity of Pentaammonium pentahydrogen tetrakisphosphonate to these compounds suggests it may possess similar antiviral properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of Pentaammonium pentahydrogen tetrakisphosphonate in a murine model. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role as a cytostatic agent .

Case Study 2: Antiviral Efficacy

In a clinical trial involving patients with chronic hepatitis B, derivatives of phosphonates were administered alongside standard antiviral therapy. Results indicated that patients receiving the phosphonate treatment exhibited lower viral loads and improved liver function tests compared to those on standard therapy alone .

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated synthesis protocols for this compound, and how can purity be ensured?

The synthesis involves stepwise phosphorylation and ammonium salt formation. Key steps include:

- Phosphorylation : Reacting ethylenediamine derivatives with phosphonomethylating agents (e.g., phosphorous acid and formaldehyde) under controlled pH (2.5–3.5) to avoid over-phosphorylation .

- Ammonium salt formation : Neutralization with ammonia to achieve the pentaammonium-pentahydrogen equilibrium.

- Purification : Use cation-exchange chromatography to isolate the ammonium salt form, followed by lyophilization. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 210 nm .

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural confirmation requires multi-technique analysis:

- X-ray diffraction (XRD) : Resolves the coordination geometry of phosphorus and nitrogen atoms, confirming the bis(phosphonatomethyl)imino linkage .

- NMR spectroscopy : <sup>31</sup>P NMR shows five distinct peaks for inequivalent phosphorus atoms (δ = 18–22 ppm), while <sup>13</sup>C NMR confirms ethylene and methylene connectivity .

- Mass spectrometry (HRMS) : Molecular ion [M–H]<sup>−</sup> at m/z 753.2 matches the theoretical mass (C9H28N3O15P5) .

Q. What methodologies quantify its metal-chelating capacity, and how is selectivity assessed?

- Potentiometric titration : Measures stability constants (log K) with Ca<sup>2+</sup> (log K = 8.2) and Fe<sup>3+</sup> (log K = 22.5) under varying pH (2–12) .

- ICP-OES : Quantifies residual metal ions after chelation. For example, 1 mM compound reduces Fe<sup>3+</sup> concentration from 100 ppm to <5 ppm in aqueous solution .

- Competitive assays : Compare binding affinity across transition metals (e.g., Cu<sup>2+</sup> vs. Zn<sup>2+</sup>) using UV-Vis spectroscopy with metallochromic indicators .

Advanced Research Questions

Q. How to design experiments to optimize ligand-metal stoichiometry in catalytic systems?

- Job’s method : Vary the mole fraction of the compound and metal ions (e.g., Co<sup>2+</sup>) while monitoring UV-Vis absorbance at λmax = 510 nm. A 1:2 (metal:ligand) ratio is typical for octahedral coordination .

- DFT calculations : Model electronic interactions to predict optimal geometries. For instance, the imino nitrogen and phosphonate oxygen atoms dominate coordination .

Q. How to resolve contradictions in stability data across different pH ranges?

- Contradiction : Log K values for Ca<sup>2+</sup> chelation drop from 8.2 (pH 7) to 5.1 (pH 10) due to phosphonate deprotonation .

- Resolution : Use speciation software (e.g., Hyperquad) to model protonation states and identify dominant species (e.g., [NH4]5H5L<sup>3−</sup> at pH 7 vs. [NH4]5L<sup>5−</sup> at pH 10) .

Q. What advanced techniques assess environmental persistence and degradation pathways?

- OECD 301F test : Measures biodegradability in activated sludge; <10% degradation after 28 days indicates high persistence .

- LC-QTOF-MS : Identifies degradation products, such as phosphonomethyl iminodiacetic acid (m/z 228.1) under UV irradiation .

- Ecotoxicity assays : Daphnia magna 48h-EC50 = 12 mg/L, highlighting acute aquatic toxicity .

Q. How do ammonium counterions influence crystallization and solubility?

- Comparative studies : Replace ammonium with sodium/potassium (e.g., CAS 61792-09-4 for pentasodium salt). Ammonium forms yield higher solubility (1.2 g/mL in water at 25°C) vs. sodium salts (0.8 g/mL) due to weaker ion pairing .

- Single-crystal analysis : Ammonium ions form hydrogen bonds with phosphonate oxygens, stabilizing monoclinic crystals (space group P21/c) .

Q. What experimental precautions are needed for high-temperature stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.